molecular formula C25H22N2O5S B11635170 ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11635170
M. Wt: 462.5 g/mol
InChI Key: WWQKRXCBNKCITH-CZIZESTLSA-N
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Description

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the reaction of a suitable precursor with reagents such as benzoyl chloride and 4-methylphenylamine under controlled conditions to form the pyrrole ring.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting the intermediate product with thioamide and ethyl bromoacetate.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.

Comparison with Similar Compounds

Ethyl 2-[3-benzoyl-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other pyrrole-thiazole derivatives and benzoyl-substituted molecules.

    Uniqueness: The unique combination of functional groups in this compound provides distinct chemical and biological properties that may not be present in other similar compounds.

Biological Activity

Ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (commonly referred to as compound 1) is a synthetic organic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of compound 1, supported by recent research findings and case studies.

Structural Overview

The chemical structure of compound 1 can be summarized as follows:

  • Molecular Formula : C25H22N2O5S
  • Molecular Weight : 454.52 g/mol
  • Key Functional Groups : Thiazole ring, pyrrolidine moiety, hydroxymethylidene group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compound 1. In vitro assays demonstrated significant cytotoxic activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Induction of apoptosis
HT-298.7Inhibition of cell proliferation
A54912.3Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of key signaling proteins involved in cell proliferation .

Antimicrobial Activity

Compound 1 also exhibits notable antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, it was found to inhibit the growth of:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The antimicrobial action is hypothesized to be due to the disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy in Animal Models

A recent animal study evaluated the anticancer efficacy of compound 1 in mice bearing xenograft tumors derived from MCF-7 cells. The treatment group receiving compound 1 showed a significant reduction in tumor volume compared to the control group (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues treated with compound 1, corroborating in vitro findings .

Case Study 2: Antimicrobial Activity Against Resistant Strains

In another study, compound 1 was tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that compound 1 not only inhibited growth but also significantly reduced biofilm formation, suggesting its potential as an adjuvant therapy in treating resistant infections .

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H22N2O5S/c1-4-32-24(31)22-15(3)26-25(33-22)27-19(16-12-10-14(2)11-13-16)18(21(29)23(27)30)20(28)17-8-6-5-7-9-17/h5-13,19,28H,4H2,1-3H3/b20-18+

InChI Key

WWQKRXCBNKCITH-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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